

Application Notes and Protocols: Acylation of 2-Aminothiazole with Tosylacetyl Chloride

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Compound of Interest

Compound Name: N-(thiazol-2-yl)-2-tosylacetamide

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These application notes provide a comprehensive overview and detailed protocols for the acylation of 2-aminothiazole with tosylacetyl chloride. This reaction is a valuable transformation in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, particularly as enzyme inhibitors.

Introduction

2-Aminothiazole is a privileged scaffold in drug discovery, forming the core of numerous clinically used drugs.[1] Its derivatization through acylation of the exocyclic amino group is a common strategy to explore structure-activity relationships (SAR) and develop new therapeutic agents. The introduction of a tosylacetyl group can impart specific physicochemical properties and biological activities to the parent molecule. Notably, 2-acylaminothiazole derivatives have been identified as potent inhibitors of various enzymes, including protein kinases, which are crucial targets in oncology and inflammation research.[2]

This document outlines the synthesis of the key reagent, tosylacetyl chloride, followed by a detailed protocol for its reaction with 2-aminothiazole to yield N-(thiazol-2-yl)-2-(tosyl)acetamide.

Data Presentation



The following table summarizes the expected physicochemical and spectroscopic data for the starting material and the final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	1H NMR (δ ppm)	13C NMR (δ ppm)
2- Aminothiazol e	C3H4N2S	100.14	Pale yellow solid	6.93 (d, 1H), 6.53 (d, 1H), 6.86 (s, 2H, NH ₂)	168.8, 139.1, 108.2
N-(thiazol-2- yl)-2- (tosyl)acetam ide	C12H12N2O3S	312.37	Off-white to pale yellow solid	~7.8-7.9 (d, 2H), ~7.4-7.5 (d, 2H), ~7.3 (d, 1H), ~7.1 (d, 1H), ~4.5 (s, 2H), ~2.4 (s, 3H), ~12.0 (br s, 1H, NH)	~165, ~145, ~142, ~138, ~130, ~128, ~115, ~60, ~21

Note: Expected NMR data for the final product is estimated based on known shifts for similar structures and may vary depending on the solvent and experimental conditions.

Experimental Protocols Protocol 1: Synthesis of p-Toluenesulfonylacetic Acid

This protocol is adapted from the procedure described in patent JP3167354B2.[3]

Materials:

- Sodium p-toluenesulfinate
- Chloroacetic acid
- Sodium hydroxide
- Hydrochloric acid



Water

Procedure:

- In a reaction vessel, dissolve sodium p-toluenesulfinate and chloroacetic acid in water.
- Adjust the pH of the solution to between 1.0 and 4.0 using a solution of hydrochloric acid or sodium hydroxide as needed.
- Heat the reaction mixture to 90°C and stir for 3 hours.
- Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
- Upon completion, cool the reaction mixture to 30°C.
- Neutralize the solution with a sodium hydroxide solution.
- · Filter off any insoluble components.
- The resulting aqueous solution of sodium p-toluenesulfonylacetate can be used in the next step, or the free acid can be precipitated by acidification with hydrochloric acid and collected by filtration. A reported yield for p-toluenesulfonylacetic acid is 91.5 mol%.[3]

Protocol 2: Synthesis of Tosylacetyl Chloride

This is a general procedure for the conversion of a carboxylic acid to an acyl chloride.

Materials:

- p-Toluenesulfonylacetic acid
- Thionyl chloride (SOCl₂)
- Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
- · Anhydrous dichloromethane (DCM) or another inert solvent

Procedure:



- In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases, suspend ptoluenesulfonylacetic acid in anhydrous DCM.
- Add a catalytic amount of anhydrous DMF (1-2 drops).
- Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with stirring.
- Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.
- Monitor the reaction by observing the dissolution of the starting material.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure complete removal of thionyl chloride.
- The resulting crude tosylacetyl chloride, a moisture-sensitive compound, should be used immediately in the next step without further purification.

Protocol 3: Acylation of 2-Aminothiazole with Tosylacetyl Chloride

This protocol is a general method for the N-acylation of 2-aminothiazoles.[4]

Materials:

- 2-Aminothiazole
- Tosylacetyl chloride (from Protocol 2)
- Anhydrous triethylamine (Et₃N) or pyridine
- Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

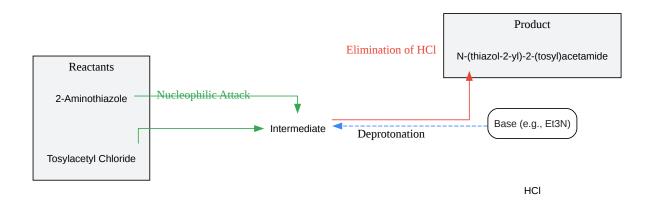


Procedure:

- In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole (1.0 equivalent) in anhydrous THF.
- Cool the solution to 0°C in an ice bath.
- Add anhydrous triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes.
- Prepare a solution of freshly prepared tosylacetyl chloride (1.1 equivalents) in a minimal amount of anhydrous THF.
- Add the tosylacetyl chloride solution dropwise to the stirred solution of 2-aminothiazole at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-(thiazol-2-yl)-2-(tosyl)acetamide.

Mandatory Visualizations Reaction Scheme and Mechanism



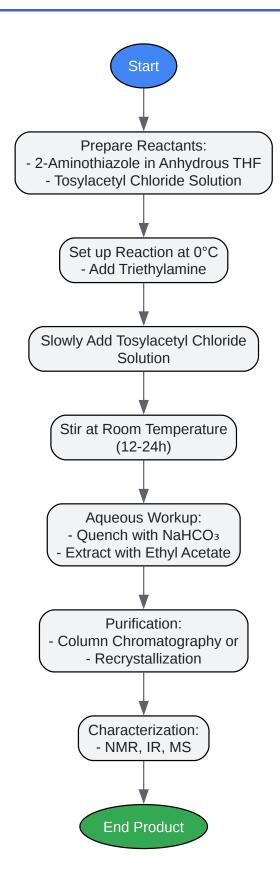


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Caption: General mechanism for the acylation of 2-aminothiazole.

Experimental Workflow





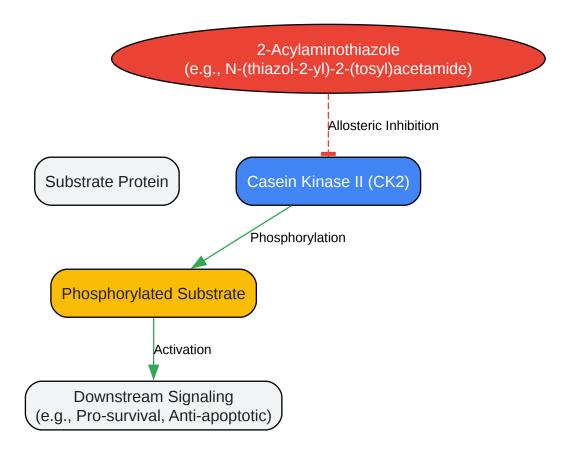
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Caption: Workflow for the synthesis of N-(thiazol-2-yl)-2-(tosyl)acetamide.



Signaling Pathway Inhibition

2-Aminothiazole derivatives have been identified as allosteric inhibitors of protein kinases like Casein Kinase II (CK2), which is implicated in various cancers.[5]



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Caption: Inhibition of the CK2 signaling pathway by 2-acylaminothiazoles.

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